molecular formula C10H22N2 B12928913 cis-Isophoronediamine CAS No. 71954-30-8

cis-Isophoronediamine

Cat. No.: B12928913
CAS No.: 71954-30-8
M. Wt: 170.30 g/mol
InChI Key: RNLHGQLZWXBQNY-PSASIEDQSA-N
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Description

cis-Isophoronediamine: is a cycloaliphatic diamine with the chemical formula C10H22N2. It is a colorless to yellow liquid with a slight amine odor. This compound is a stereoisomer of isophoronediamine, which exists in both cis- and trans- configurations. The unique structure of this compound, featuring a multistage alkyl-substituted cyclohexane ring with amino groups, makes it a valuable compound in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Isophoronediamine is typically synthesized through the aminating hydrogenation of isophoronenitrile in the presence of ammonia, hydrogen, and a catalyst. The reaction occurs in two temperature steps: initially at 10° to 90°C and then at above 90° to 150°C, with a temperature difference of at least 30°C between the two steps. The cis/trans ratio can be influenced by adjusting the temperature of the first step .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of cobalt metal catalysts and anhydrous methanol. The reaction is carried out under high pressure (3 to 8 MPa) and elevated temperatures (up to 120°C) to achieve high yields and conversion efficiency .

Chemical Reactions Analysis

Types of Reactions: cis-Isophoronediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-Isophoronediamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-Isophoronediamine involves its interaction with various molecular targets and pathways. As a curing agent for epoxy resins, it reacts with the epoxy groups to form cross-linked polymer networks, enhancing the mechanical strength and thermal stability of the resulting materials. The amino groups in this compound play a crucial role in these reactions, facilitating the formation of strong covalent bonds with the epoxy groups .

Comparison with Similar Compounds

cis-Isophoronediamine is unique compared to other similar compounds due to its cycloaliphatic structure and the presence of amino groups with different reactivity. Similar compounds include:

  • 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC)
  • m-Xylylenediamine (MXDA)
  • 4,4’-Diaminodicyclohexylmethane (PACM)
  • Diaminocyclohexane (DCH-99)

These compounds also serve as curing agents for epoxy resins but differ in their chemical structure and reactivity. This compound offers advantages such as improved UV stability and lower yellowing tendency, making it a preferred choice in applications where these properties are critical .

Properties

CAS No.

71954-30-8

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(1R,3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8-,10-/m1/s1

InChI Key

RNLHGQLZWXBQNY-PSASIEDQSA-N

Isomeric SMILES

C[C@]1(C[C@@H](CC(C1)(C)C)N)CN

Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C

Origin of Product

United States

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